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Compound of Interest

Compound Name:
1-(1-isopropylpiperidin-4-yl)-1H-

pyrazol-4-amine

CAS No.: 1190380-65-4

Cat. No.: B11897014 Get Quote

Compound: 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine Primary Application:

Fragment-Based Drug Discovery (FBDD), Kinase Tracer Synthesis, and Ligand Efficiency

Profiling.[1] Target Class: Tyrosine Kinases (ALK, ROS1, EGFR).[2]

Executive Summary & Strategic Context
1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Fragment-A) is the

critical pharmacophore and solubilizing scaffold of Brigatinib (AP26113), a next-generation

ALK/EGFR inhibitor.[1] In the context of biochemical assay development, this molecule is not

merely a synthesis intermediate; it is a high-value probe scaffold.

Its structure features two distinct functional domains:[1][2][3]

The Pyrazole-Amine Head: A privileged motif for ATP-hinge binding via bidentate hydrogen

bonds.[1]

The Isopropyl-Piperidine Tail: A solvent-exposed moiety that confers solubility and prevents

non-specific aggregation.[1]

Scope of this Guide: This application note details how to utilize Fragment-A to:
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Validate Binding Modes: Use Surface Plasmon Resonance (SPR) to confirm hinge-binding

orientation before growing the molecule.[1]

Synthesize Affinity Probes: Exploit the primary amine (

) as a "warhead" for biotinylation/fluorophore attachment to create tracers for competition
assays.

Establish Ligand Efficiency (LE): Measure intrinsic affinity (

) to benchmark downstream lead optimization.

Physicochemical Profiling & Preparation[1]
Before initiating biochemical assays, the ionization state of the piperidine nitrogen must be

managed to ensure solubility and binding competency.

Solubility and Storage
Molecular Weight: ~208.3 g/mol .[1]

pKa (Calculated): ~9.8 (Piperidine nitrogen), ~2.5 (Pyrazole).

Solubility: High in acidic buffers; moderate in neutral pH.

Stock Prep: Dissolve in DMSO to 100 mM. Store at -20°C. Avoid freeze-thaw cycles >5

times.

Buffer Compatibility Table
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Assay Type Buffer System pH Additives Rationale

SPR (Binding) HBS-P+ 7.4
0.05% P20, 1%

DMSO

Standard

physiological pH;

DMSO matches

stock.[1]

Conjugation Bicarbonate 8.5
No primary

amines

High pH ensures

the pyrazole-

amine is

unprotonated for

NHS-coupling.[1]

Enzymatic HEPES/MOPS 7.5
10 mM MgCl₂, 1

mM DTT

DTT prevents

oxidation; Mg²⁺

is required for

kinase activity.

Protocol A: Fragment-Based Screening via SPR
Objective: Determine the dissociation constant (

) and Ligand Efficiency (LE) of Fragment-A against the ALK kinase domain.[1] Because
Fragment-A is a "fragment" of a larger drug, it will likely exhibit rapid on/off rates and weak
affinity (

in

M range), necessitating SPR over standard IC50 assays.

Experimental Setup (Biacore/Sierra Systems)
Sensor Chip: CM5 (Carboxymethylated dextran).

Ligand (Target): Biotinylated ALK Kinase Domain (captured on Streptavidin chip) or standard

Amine Coupling of ALK.

Analyte: Fragment-A (dilution series).

Step-by-Step Workflow
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Immobilization:

Target density should be high (~3000–5000 RU) because the fragment is small (~208 Da)

and the expected signal (

) is low.

Theoretical

formula:

Sample Preparation:

Prepare a 2-fold dilution series of Fragment-A in Running Buffer (0, 10, 20, 40, 80, 160,

320

M).

Crucial: Match DMSO concentration exactly (e.g., 1%) in all samples and running buffer to

prevent bulk refractive index jumps.

Injection Parameters:

Flow Rate: High (30–50

L/min) to minimize mass transport limitations.

Contact Time: 30–60 seconds (association).

Dissociation Time: 60 seconds (fragment off-rates are very fast; long dissociation is

unnecessary).

Data Analysis:

Use a Steady-State Affinity (Equilibrium) model.[1] Kinetic fitting (

) is often unreliable for fast-kinetic fragments.

Plot
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vs. Concentration to derive

.

Interpretation
Valid Result: Square-wave sensorgrams (instant on/off).

typically 10–100

M.

Artifacts: Slow dissociation suggests non-specific binding or aggregation (common with

hydrophobic tails).

Protocol B: Synthesis of a Tracer Probe
(Biotinylation)
Objective: Convert Fragment-A into a tracer for Fluorescence Polarization (FP) or TR-FRET

competition assays. The primary amine on the pyrazole ring is the nucleophile.

Mechanism: NHS-Ester chemistry targets the primary amine.[1] Note: The piperidine amine is

tertiary (isopropyl-capped) and will not react, ensuring regiospecificity.

Reagents[1][4][5][6]
Fragment-A: 10 mg (approx 48

mol).[1]

Linker: NHS-PEG4-Biotin (Spacer arm prevents steric hindrance at the ATP pocket).[1]

Solvent: Anhydrous DMF or DMSO.

Base: Diisopropylethylamine (DIPEA).

Synthesis Protocol
Dissolution: Dissolve 10 mg Fragment-A in 500
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L anhydrous DMF.

Activation: Add 1.2 equivalents of DIPEA to ensure the aromatic amine is nucleophilic.

Coupling: Add 1.1 equivalents of NHS-PEG4-Biotin.

Incubation: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS (Target Mass

= MW_Fragment + MW_Linker - NHS).[1]

Purification: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient +

0.1% TFA).

Lyophilization: Dry the product to a powder.

Application: The "Displacement Assay"
Use this biotinylated probe to screen other compounds.

Incubate ALK-GST + Biotin-Probe + Europium-Anti-GST Antibody.[1]

Add Streptavidin-XL665 (Acceptor).[1]

Signal: High FRET signal indicates the probe is bound.

Competition: Add a test drug. If it displaces the probe, FRET signal decreases.

Visualizing the Assay Development Cycle
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Caption: Workflow for transforming the raw pyrazole-amine fragment into a validated

biochemical tool. Blue nodes represent validation steps; Green nodes represent functional

assay generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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